

# Part I: Technical Profile of 2-Isopropoxy-ethylamine (Free Base)

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## Compound of Interest

Compound Name: 2-Isopropoxy-ethylamine oxalate

CAS No.: 1185300-29-1

Cat. No.: B1388943

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2-Isopropoxy-ethylamine, also known as 2-aminoethyl isopropyl ether, is a primary amine and ether bifunctional molecule.[1][3] Its structure lends it to applications as a building block in organic synthesis, particularly for constructing larger molecules in pharmaceutical and chemical research.[3]

## Chemical Identity and Properties

The fundamental identifiers and physical properties of the free base are summarized below.

Table 1: Chemical Identifiers for 2-Isopropoxy-ethylamine

Identifier	Value	Source(s)
Chemical Name	<b>2-Isopropoxy-ethylamine</b>	[1][4]
Synonyms	2-Aminoethyl isopropyl ether, 2-(Propan-2-yloxy)ethan-1-amine	[3][5]
CAS Number	81731-43-3	[1]
Molecular Formula	C <sub>5</sub> H <sub>13</sub> NO	[2][4]
Molecular Weight	103.16 g/mol	[2][4]

| InChI Key | USECIYVEPXUVHT-UHFFFAOYSA-N |[1][4] |

Table 2: Physicochemical Properties of 2-Isopropoxy-ethylamine

Property	Value	Source(s)
Appearance	<b>Colorless to almost colorless clear liquid</b>	[3]
Boiling Point	120 °C	[3]
Density	0.84 g/cm <sup>3</sup>	[3]
Flash Point	26.9 °C	[3]
pKa	8.98 ± 0.10 (Predicted)	[3]

| Storage | 2-8 °C, away from ignition sources |[3][6] |

## Synthesis Pathway

A common preparative method involves the Williamson ether synthesis, reacting an amino alcohol with an alkyl halide.

Protocol 1: Synthesis of 2-Isopropoxy-ethylamine

- Causality: This protocol is based on the nucleophilic substitution reaction where the alkoxide, generated from 2-aminoethanol, attacks isopropyl bromide.
- Reaction: 2-aminoethanol + Isopropyl bromide → 2-Isopropoxy-ethylamine[3]
- Step 1: Deprotonation. In a suitable reaction vessel, dissolve 2-aminoethanol in a polar aprotic solvent like THF. Add a strong base (e.g., Sodium Hydride, NaH) portion-wise at 0 °C to deprotonate the hydroxyl group, forming the sodium alkoxide. The evolution of hydrogen gas serves as a visual indicator of the reaction's progress.
- Step 2: Alkylation. Add isopropyl bromide dropwise to the reaction mixture, maintaining a low temperature. Allow the reaction to slowly warm to room temperature and stir overnight.
- Step 3: Work-up and Purification. Quench the reaction carefully with water. Extract the product into an organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), and concentrate under reduced pressure. The crude product can then be purified by fractional distillation to yield the final 2-Isopropoxy-ethylamine.

## Spectroscopic Data

- <sup>1</sup>H NMR: Spectroscopic data is available for the free base, which is crucial for confirming its structure.[7] The expected proton NMR signals would correspond to the isopropyl methyl groups (doublet), the isopropyl methine (septet), and the two methylene groups of the ethyl chain (triplets), along with a broad singlet for the amine protons.

## Safety and Handling

2-Isopropoxy-ethylamine is a flammable and corrosive liquid that requires careful handling in a well-ventilated fume hood.[6][8]

Table 3: GHS Hazard Information for 2-Isopropoxy-ethylamine

Hazard	GHS Classification	Precautionary Statements	Source(s)
Flammability	<b>Flammable Liquid and Vapour (H226)</b>	<b>Keep away from heat, sparks, open flames.</b> <b>Ground/bond container. Use explosion-proof equipment. (P210, P240, P241)</b>	[6]
Corrosion	Causes severe skin burns and eye damage (H314)	Do not breathe dust/fume/gas/mist/vapours/spray. Wear protective gloves/clothing/eye protection/face protection. (P260, P280)	[6]
Toxicity	Toxic if swallowed, in contact with skin, or if inhaled (H301+H311+H331)	Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. (P264, P271)	

| Irritation | May cause respiratory irritation (H335) | IF INHALED: Remove person to fresh air and keep comfortable for breathing. (P304+P340) | |

## Part II: A Researcher's Guide to 2-Isopropoxy-ethylamine Oxalate

While a dedicated CAS number for **2-Isopropoxy-ethylamine oxalate** is not readily found, the formation of an oxalate salt is a standard and logical step in drug development and chemical handling.

## Rationale for Oxalate Salt Formation

Primary amines are often oily, volatile, and susceptible to degradation (e.g., via oxidation or reaction with atmospheric CO<sub>2</sub>). Converting the basic amine to a salt with a dicarboxylic acid like oxalic acid serves several key purposes:

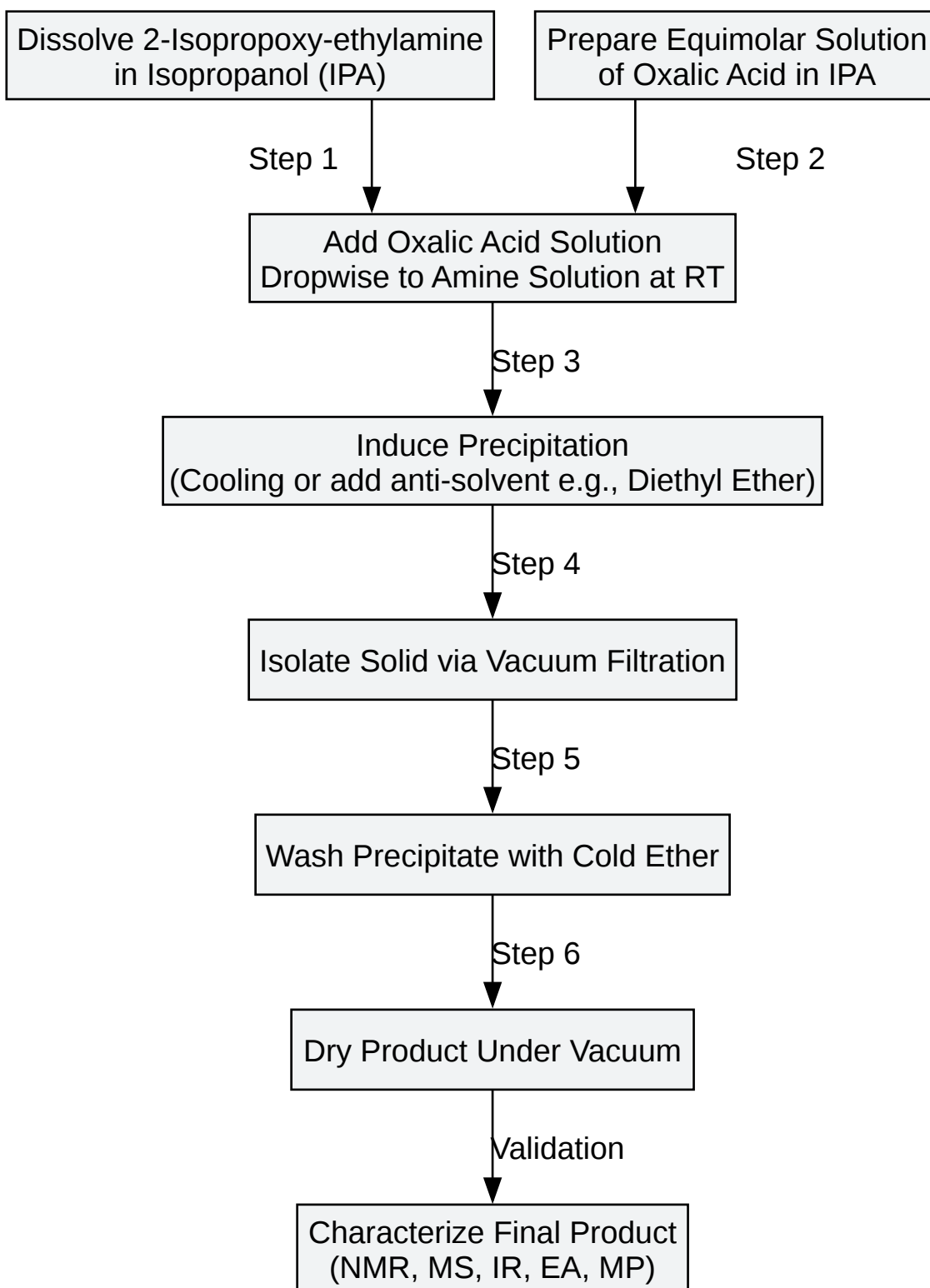
- **Increased Stability:** Salts are generally more stable and less volatile than their corresponding free bases.
- **Improved Handling:** The conversion often yields a crystalline solid, which is easier to weigh, handle, and purify via recrystallization compared to a liquid.<sup>[9]</sup>
- **Enhanced Solubility:** Salt formation can modulate the solubility profile of the molecule, which is a critical parameter in pharmaceutical formulation.

The chemical structure of the target salt is depicted below.

Caption: Structure of 2-Isopropoxy-ethylammonium oxalate.

## Proposed Synthesis Workflow

The synthesis relies on a straightforward acid-base reaction. The workflow is designed to ensure complete salt formation and high purity of the final product.



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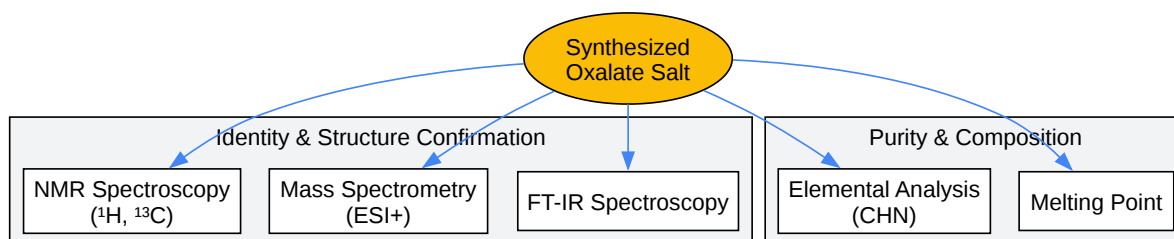
Caption: Workflow for the synthesis of **2-Isopropoxy-ethylamine oxalate**.

## Protocol 2: Synthesis of **2-Isopropoxy-ethylamine Oxalate**

- Self-Validation: This protocol incorporates steps for purification (washing, drying) and concludes with a full characterization plan to validate the identity and purity of the final product.
- Step 1: Reagent Preparation. In a clean, dry flask, dissolve one molar equivalent of 2-Isopropoxy-ethylamine (CAS 81731-43-3) in anhydrous isopropanol (IPA). In a separate flask, dissolve one molar equivalent of anhydrous oxalic acid in a minimal amount of warm IPA.[9]
  - Expertise Note: Using equimolar amounts is crucial. An excess of amine would remain as the free base, while an excess of oxalic acid would co-precipitate, complicating purification. Anhydrous solvents prevent the formation of hydrates.
- Step 2: Salt Formation. Slowly add the oxalic acid solution dropwise to the stirring amine solution at room temperature. The reaction is typically exothermic. Formation of a white precipitate may occur immediately.[10]
- Step 3: Complete Precipitation. After the addition is complete, continue stirring for 30-60 minutes at room temperature. If precipitation is not complete, cool the flask in an ice bath or add a non-polar "anti-solvent" like diethyl ether until the product fully precipitates.[9]
- Step 4: Isolation and Purification. Collect the white solid by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any residual starting materials or solvent.
  - Expertise Note: Washing with a cold, non-polar solvent minimizes loss of the desired salt, which will have low solubility in ether, while effectively removing more soluble impurities.
- Step 5: Drying. Dry the purified solid in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. This removes residual solvents without causing decomposition.

## Proposed Analytical Characterization Workflow

A multi-technique approach is required to unambiguously confirm the structure and purity of the synthesized salt.



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Caption: Analytical workflow for validating **2-Isopropoxy-ethylamine oxalate**.

## 1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Methodology: Dissolve a sample in a suitable deuterated solvent (e.g., D<sub>2</sub>O or DMSO-d<sub>6</sub>). Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra.
- Expected Results (<sup>1</sup>H NMR): Compared to the free base, the proton signals adjacent to the nitrogen will shift downfield due to the deshielding effect of the newly formed ammonium cation (-NH<sub>3</sub><sup>+</sup>). A new, broad signal corresponding to the ammonium protons may be visible. The integration of the amine-related protons to the isopropyl protons should confirm the 1:1 stoichiometry of the salt.
- Expected Results (<sup>13</sup>C NMR): The carbon atoms closest to the nitrogen will also experience a downfield shift. A new signal for the oxalate carbonyl carbon should appear around 160-170 ppm.

## 2. Mass Spectrometry (MS)

- Methodology: Use Electrospray Ionization (ESI) in positive mode. Dissolve the sample in a mobile phase like methanol or acetonitrile with a small amount of formic acid.

- Expected Results: The mass spectrum will not show the intact salt. Instead, it will show the mass of the protonated free base (the cation). The expected m/z value would be 104.107, corresponding to the  $[M+H]^+$  ion of 2-Isopropoxy-ethylamine ( $C_5H_{14}NO^+$ ). This confirms the mass of the amine component.

### 3. Fourier-Transform Infrared (FT-IR) Spectroscopy

- Methodology: Analyze the solid sample using an ATR-FTIR spectrometer.
- Expected Results:
  - The characteristic sharp N-H stretching bands of the primary amine (around  $3300-3400\text{ cm}^{-1}$ ) will be replaced by a very broad and strong absorption band from  $2500-3200\text{ cm}^{-1}$ , which is characteristic of the N-H stretch in an ammonium salt ( $-NH_3^+$ ).[\[11\]](#)
  - Strong C=O stretching vibrations from the oxalate carboxylate group will appear around  $1600-1700\text{ cm}^{-1}$ .
  - The C-O-C ether stretch will remain around  $1100\text{ cm}^{-1}$ .

### 4. Elemental Analysis (EA)

- Methodology: Submit a pure, dry sample for C, H, N elemental analysis.
- Self-Validation: This technique provides the empirical formula of the compound, offering definitive proof of the 1:1 salt composition. The experimental percentages should match the theoretical values calculated for the formula  $C_7H_{15}NO_5$ .

Table 4: Theoretical Elemental Composition of **2-Isopropoxy-ethylamine Oxalate** ( $C_7H_{15}NO_5$ )

Element	Mass ( g/mol )	Theoretical %
Carbon (C)	<b>84.077</b>	<b>43.51%</b>
Hydrogen (H)	15.12	7.83%
Nitrogen (N)	14.007	7.25%
Oxygen (O)	79.996	41.41%

| Total (MW) | 193.19 | 100% |

## Conclusion

This guide provides a robust technical foundation for researchers working with 2-Isopropoxy-ethylamine and its oxalate salt. By clarifying the existing information on the free base (CAS 81731-43-3) and providing a predictive yet experimentally grounded framework for the synthesis and validation of its oxalate salt, this document equips drug development professionals with the necessary knowledge for practical application. The provided protocols and analytical workflows are designed to be self-validating, ensuring high scientific integrity in the preparation and characterization of this important chemical intermediate.

## References

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